1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopentanecarbonyl group and a methoxypyrrolidinyl group
Preparation Methods
The synthesis of 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. The preparation methods can be broadly categorized into:
-
Synthetic Routes
Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Interconversion:
-
Reaction Conditions
Temperature and Solvent: The reactions are often carried out under controlled temperatures and in suitable solvents to ensure the desired product yield and purity.
Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate certain steps in the synthesis.
-
Industrial Production Methods
Batch Processing: Industrial production may involve batch processing techniques where the reactions are carried out in large reactors.
Continuous Flow Chemistry: Alternatively, continuous flow chemistry methods can be employed for more efficient and scalable production.
Chemical Reactions Analysis
1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain substituents on the piperidine ring.
Common Reagents and Conditions: Reagents such as Grignard reagents, organolithium compounds, and transition metal catalysts are commonly used in these reactions.
Scientific Research Applications
1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopentanecarbonyl-4-(3-methoxypyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, which are known for their biological activity and use in drug discovery.
Piperidine Derivatives: Compounds with a piperidine ring, which are widely used in pharmaceuticals and have diverse pharmacological properties.
Cyclopentane Derivatives: Compounds with a cyclopentane ring, which are studied for their structural and functional properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
cyclopentyl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-20-15-8-11-18(12-15)14-6-9-17(10-7-14)16(19)13-4-2-3-5-13/h13-15H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSBUVDSULIJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.